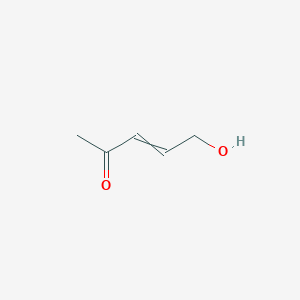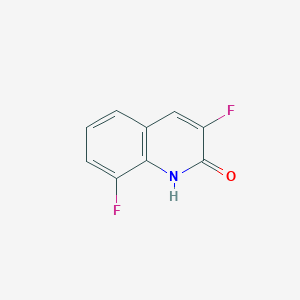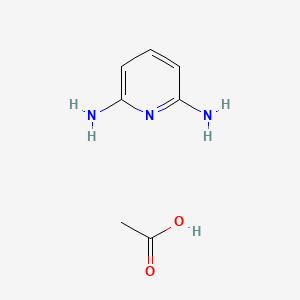
Tributyl(2,3-DI-tert-butylcyclopenta-1,3-dien-1-YL)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl(2,3-DI-tert-butylcyclopenta-1,3-dien-1-YL)stannane is an organotin compound known for its unique structure and properties. This compound features a cyclopentadienyl ring substituted with tert-butyl groups and bonded to a tin atom through a tributyl group. Organotin compounds like this one are of significant interest due to their applications in organic synthesis and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl(2,3-DI-tert-butylcyclopenta-1,3-dien-1-YL)stannane typically involves the reaction of 2,3-DI-tert-butylcyclopenta-1,3-diene with tributyltin chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used include tetrahydrofuran (THF) or toluene, and the reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
Tributyl(2,3-DI-tert-butylcyclopenta-1,3-dien-1-YL)stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tributyl groups can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents such as bromine or iodine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin halides .
Scientific Research Applications
Tributyl(2,3-DI-tert-butylcyclopenta-1,3-dien-1-YL)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of organotin compounds in drug development, particularly for their ability to interact with biological macromolecules.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Tributyl(2,3-DI-tert-butylcyclopenta-1,3-dien-1-YL)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with carbon, oxygen, and nitrogen atoms in organic molecules, facilitating various chemical transformations. The cyclopentadienyl ring and tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Tributylcyclopentadienyltin: Similar structure but without the tert-butyl groups.
Tributylpropynylstannane: Contains a propynyl group instead of the cyclopentadienyl ring.
Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane: Features a different heterocyclic ring structure.
Uniqueness
Tributyl(2,3-DI-tert-butylcyclopenta-1,3-dien-1-YL)stannane is unique due to the presence of the tert-butyl groups on the cyclopentadienyl ring, which provide steric hindrance and influence the compound’s reactivity. This makes it particularly useful in selective organic synthesis and as a catalyst in specific reactions .
Properties
CAS No. |
144467-00-5 |
|---|---|
Molecular Formula |
C25H48Sn |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
tributyl-(2,3-ditert-butylcyclopenta-1,3-dien-1-yl)stannane |
InChI |
InChI=1S/C13H21.3C4H9.Sn/c1-12(2,3)10-8-7-9-11(10)13(4,5)6;3*1-3-4-2;/h8H,7H2,1-6H3;3*1,3-4H2,2H3; |
InChI Key |
QTSWSZBMYNRNEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C(=CC1)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12562092.png)



![1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12562106.png)
![{10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid](/img/structure/B12562111.png)
![7-Ethylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B12562112.png)





